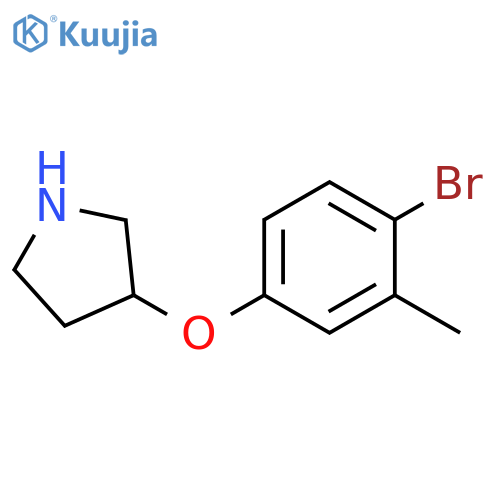

Cas no 1220176-27-1 (3-(4-bromo-3-methylphenoxy)pyrrolidine)

3-(4-bromo-3-methylphenoxy)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine, 3-(4-bromo-3-methylphenoxy)-

- 3-(4-bromo-3-methylphenoxy)pyrrolidine

- 1220176-27-1

- AKOS017560370

- EN300-1913407

-

- インチ: 1S/C11H14BrNO/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3

- InChIKey: QVKVNZAHSQLOPM-UHFFFAOYSA-N

- ほほえんだ: N1CCC(OC2=CC=C(Br)C(C)=C2)C1

計算された属性

- せいみつぶんしりょう: 255.02588g/mol

- どういたいしつりょう: 255.02588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 1.371±0.06 g/cm3(Predicted)

- ふってん: 337.3±42.0 °C(Predicted)

- 酸性度係数(pKa): 9.23±0.10(Predicted)

3-(4-bromo-3-methylphenoxy)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1913407-1.0g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 1g |

$1029.0 | 2023-05-31 | ||

| Enamine | EN300-1913407-10.0g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 10g |

$4421.0 | 2023-05-31 | ||

| Enamine | EN300-1913407-0.1g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 0.1g |

$678.0 | 2023-09-17 | ||

| Enamine | EN300-1913407-0.5g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1913407-1g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 1g |

$770.0 | 2023-09-17 | ||

| Enamine | EN300-1913407-0.25g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1913407-2.5g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 2.5g |

$1509.0 | 2023-09-17 | ||

| Enamine | EN300-1913407-5.0g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 5g |

$2981.0 | 2023-05-31 | ||

| Enamine | EN300-1913407-5g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 5g |

$2235.0 | 2023-09-17 | ||

| Enamine | EN300-1913407-0.05g |

3-(4-bromo-3-methylphenoxy)pyrrolidine |

1220176-27-1 | 0.05g |

$647.0 | 2023-09-17 |

3-(4-bromo-3-methylphenoxy)pyrrolidine 関連文献

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

2. Back matter

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

3-(4-bromo-3-methylphenoxy)pyrrolidineに関する追加情報

3-(4-Bromo-3-Methylphenoxy)Pyrrolidine: A Comprehensive Overview

3-(4-Bromo-3-Methylphenoxy)Pyrrolidine, identified by the CAS number 1220176-27-1, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a substituted phenoxy group. The presence of a bromine atom and a methyl group on the aromatic ring introduces interesting electronic and steric properties, making it a valuable building block in various chemical reactions.

The synthesis of 3-(4-Bromo-3-Methylphenoxy)Pyrrolidine typically involves nucleophilic substitution or coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the phenoxy-pyrrolidine bond with high yields and excellent stereocontrol.

In terms of applications, 3-(4-Bromo-3-Methylphenoxy)Pyrrolidine has been extensively studied for its potential in drug discovery. Its ability to act as a bioisostere or a scaffold for complex molecular architectures makes it an attractive candidate for developing novel therapeutic agents. Recent research has highlighted its role in modulating G-protein coupled receptors (GPCRs), which are critical targets for treating various diseases, including cardiovascular disorders and neurodegenerative conditions.

The electronic properties of 3-(4-Bromo-3-Methylphenoxy)Pyrrolidine also make it suitable for applications in materials science. For example, its incorporation into polymer frameworks has been explored to enhance mechanical strength and thermal stability. Additionally, its ability to act as a ligand in metal-organic frameworks (MOFs) has opened new avenues for catalysis and gas storage technologies.

From an environmental perspective, the biodegradation and toxicity profiles of 3-(4-Bromo-3-Methylphenoxy)Pyrrolidine have been subjects of recent studies. These investigations aim to ensure that its use in industrial and pharmaceutical settings does not pose significant risks to ecosystems or human health. Preliminary findings suggest that under controlled conditions, the compound exhibits moderate biodegradability, though further research is needed to fully understand its environmental impact.

In conclusion, 3-(4-Bromo-3-Methylphenoxy)Pyrrolidine, with its CAS number 1220176-27-1, stands as a multifaceted compound with promising applications across diverse scientific domains. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within chemistry and related fields.

1220176-27-1 (3-(4-bromo-3-methylphenoxy)pyrrolidine) 関連製品

- 885268-29-1(1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine)

- 2306268-42-6(2-tert-butoxycarbonyl-4,4-difluoro-1,3-dihydroisoquinoline-8-carboxylic acid)

- 2228205-14-7(methyl 4-2-(aminooxy)propan-2-ylbenzoate)

- 497083-24-6(3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid)

- 2138337-10-5(3-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine)

- 2229689-83-0(1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine)

- 332040-95-6(N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide)

- 1797963-33-7(3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea)

- 1261865-14-8(4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine)

- 91164-59-9(PIPERIDINE, 1-[1-(3-METHYLPHENYL)CYCLOHEXYL]-, HYDROCHLORIDE)